EGFR-IN-542
Description
EGFR-IN-542 (CAS No. 1639040-81-5) is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a critical therapeutic target in oncology due to its role in regulating cell proliferation and survival. This compound is supplied at ≥98% purity in packaging options of 50 mg, 100 mg, and 250 mg, as listed in commercial catalogs . Its structural and functional characteristics are inferred to align with typical ATP-competitive inhibitors, which bind to the kinase domain of EGFR to block downstream signaling pathways associated with tumor growth .
Properties
CAS No. |
1639040-81-5 |
|---|---|
Molecular Formula |
C23H18FN5 |
Molecular Weight |
383.43 |
IUPAC Name |
N4-[1-(3-Fluoro-benzyl)-1H-indol-5-yl]-quinazoline-4,6-diamine |
InChI |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
InChI Key |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
SMILES |
NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EGFR-IN-542; EGFR IN 542; EGFRIN542; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
EGFR-IN-542 belongs to a family of EGFR-targeting compounds with varying structural and functional profiles. Below is a comparative analysis with three closely related inhibitors: EGFR-IN-557 , EGFR Inhibitor (CAS 879127-07-8) , and EG01377 free base .
Structural and Functional Similarities
EGFR-IN-557 (CAS 1639040-91-7) :
- Shares identical packaging (50 mg, 100 mg, 250 mg) and purity (≥98%) with this compound, suggesting similar commercial availability and quality standards .
- The sequential CAS numbers (1639040-91-7 vs. 1639040-81-5) imply structural analogs or derivatives developed through iterative medicinal chemistry optimization.
EGFR Inhibitor (CAS 879127-07-8) :
- Lacks detailed packaging information, unlike this compound, but matches in purity (≥98%) .
- The absence of a specific name (e.g., "EGFR-IN-XXX") may indicate it is a first-generation or less characterized inhibitor.
EG01377 free base (CAS 2227996-00-9) :
- Available in the same packaging sizes as this compound, though its primary therapeutic target is unspecified in the evidence .
- The "free base" designation suggests differences in solubility or formulation compared to salt forms of EGFR inhibitors.
Key Differentiators
| Parameter | This compound | EGFR-IN-557 | EGFR Inhibitor | EG01377 free base |
|---|---|---|---|---|
| CAS Number | 1639040-81-5 | 1639040-91-7 | 879127-07-8 | 2227996-00-9 |
| Purity | ≥98% | ≥98% | ≥98% | ≥98% |
| Packaging | 50 mg, 100 mg, 250 mg | 50 mg, 100 mg, 250 mg | Not specified | 50 mg, 100 mg, 250 mg |
| Naming Convention | Systematic ("IN-542") | Systematic ("IN-557") | Generic | Alphanumeric code |
| Structural Clues | Likely ATP-competitive | Probable analog | Undisclosed | Unknown target |
Table 1: Comparative overview of this compound and related compounds .
Research and Development Context
- This compound vs. EGFR-IN-557 : The sequential numbering suggests these compounds may differ in substituents affecting binding affinity or pharmacokinetics. For example, a methyl group or halogen substitution could alter interactions with EGFR’s hydrophobic pocket .
- EG01377 free base : Its distinct naming convention and unspecified target highlight the diversity in EGFR inhibitor development pipelines, where "EG" compounds might represent a separate series optimized for alternative pathways (e.g., mutant EGFR variants) .
Critical Considerations and Limitations
Data Gaps: The evidence lacks pharmacokinetic, toxicity, or efficacy data, limiting a comprehensive comparison.
Structural Insights : Without spectroscopic or crystallographic data, structural comparisons remain speculative. Molecular modeling or synthetic routes described in supplementary materials (e.g., Supporting Information) could clarify differences .
For example, EG01377 may target non-oncogenic EGFR roles, necessitating further validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
